![molecular formula C11H15Br2NO B1656623 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol CAS No. 53500-38-2](/img/structure/B1656623.png)
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol
Descripción general
Descripción
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is a brominated phenolic compound with a tert-butylamino group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol typically involves the bromination of a phenolic precursor followed by the introduction of the tert-butylamino group. One common method involves the bromination of 2,6-dibromo-4-tert-butylphenol using bromine in the presence of a suitable solvent. The tert-butylamino group can be introduced through a nucleophilic substitution reaction using tert-butylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and substitution reactions using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted phenolic derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s brominated phenolic structure makes it a potential candidate for studying enzyme inhibition and other biological interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol involves its interaction with molecular targets through its phenolic and brominated groups. These interactions can lead to enzyme inhibition or modulation of biological pathways. The tert-butylamino group may also play a role in enhancing the compound’s binding affinity to specific targets.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dibromo-4-tert-butylphenol: Similar in structure but lacks the tert-butylamino group.
2-Bromo-4,6-di-tert-butylphenol: Another brominated phenol with different substitution patterns.
Uniqueness
2,4-Dibromo-6-[(tert-butylamino)methyl]phenol is unique due to the presence of both bromine atoms and the tert-butylamino group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
2,4-dibromo-6-[(tert-butylamino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2NO/c1-11(2,3)14-6-7-4-8(12)5-9(13)10(7)15/h4-5,14-15H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POVQXWGLNGROCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=C(C(=CC(=C1)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338208 | |
| Record name | 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53500-38-2 | |
| Record name | 2,4-Dibromo-6-[(tert-butylamino)methyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(5-Aminotetrazol-1-yl)iminomethyl]-2-iodo-6-methoxyphenol](/img/structure/B1656541.png)
![methyl N-[[2-(2-methoxycarbonylhydrazinyl)-2-oxoacetyl]amino]carbamate](/img/structure/B1656543.png)
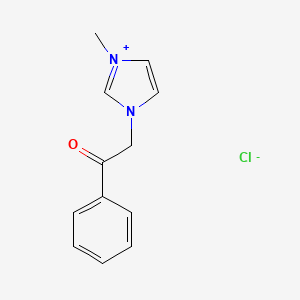
![5-Acetyl-4-(2-chlorophenyl)-2-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-6-methyl-1,4-dihydropyridine-3-carbonitrile](/img/structure/B1656546.png)
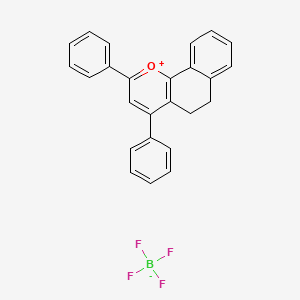
![3-[4-(dimethylamino)phenyl]-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde](/img/structure/B1656549.png)
![(2E)-5-[(3-methylphenyl)methyl]-2-[(E)-(3-nitrophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B1656552.png)
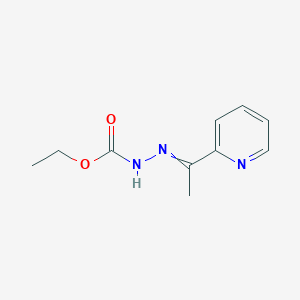
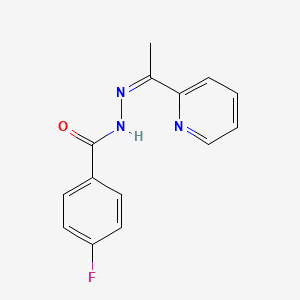
![1-[4-[4-(1-Hydroxyethyl)phenoxy]phenyl]ethanol](/img/structure/B1656558.png)
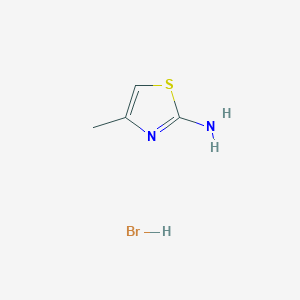

![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B1656562.png)
